3-(Chlorosulfonyl)-2-nitrobenzoic acid
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Overview
Description
3-(Chlorosulfonyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-nitrobenzoic acid typically involves the chlorosulfonation of 2-nitrobenzoic acid. The reaction is carried out by treating 2-nitrobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C6H4(NO2)COOH} + \text{HSO3Cl} \rightarrow \text{C6H3(NO2)(SO2Cl)COOH} + \text{H2O} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorosulfonation processes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
3-(Chlorosulfonyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrobenzenesulfonyl chloride: Similar reactivity but different substitution pattern on the benzene ring.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of a carboxylic acid group, leading to different reactivity and applications.
Uniqueness
3-(Chlorosulfonyl)-2-nitrobenzoic acid is unique due to the presence of both the chlorosulfonyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
IUPAC Name |
3-chlorosulfonyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREAVMRQMNHMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864062-56-5 |
Source
|
Record name | 3-(chlorosulfonyl)-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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